Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted and 4-Fluoro Analogs
The 4-methyl substitution on the aniline ring results in a computed XLogP3-AA of 1.7 [1], representing an increase in lipophilicity relative to the unsubstituted analog 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (estimated XLogP3-AA ~1.2) and the 4-fluoro analog (computed XLogP3-AA ~1.5) [2]. This shift in lipophilicity directly impacts membrane permeability, plasma protein binding, and metabolic clearance predictions in early drug discovery workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Unsubstituted analog (2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline): ~1.2; 4-fluoro analog: ~1.5 (computed values) |
| Quantified Difference | +0.5 logP units vs. unsubstituted; +0.2 logP units vs. 4-fluoro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.5 logP unit increase can significantly alter oral absorption and tissue distribution predictions, making the 4-methyl compound a distinct tool for SAR exploration of lipophilicity-driven pharmacokinetics.
- [1] PubChem Compound Summary for CID 6463371, 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Computed XLogP3-AA value. View Source
- [2] PubChem Compound entries for 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CID 6891239) and 4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CID 7154211), computed XLogP3-AA values. View Source
